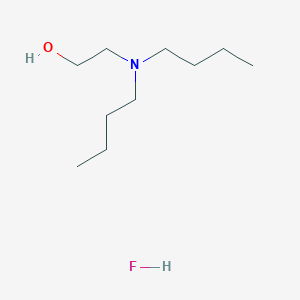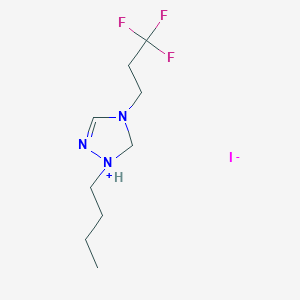![molecular formula C26H22F5N4O6- B14249569 4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate CAS No. 185756-46-1](/img/structure/B14249569.png)
4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate is a complex organic compound characterized by its unique structure, which includes a nitrophenyl diazenyl group, a pentafluorocyclohexadienyl moiety, and an oxobutanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate typically involves multiple steps:
Formation of the nitrophenyl diazenyl intermediate: This step involves the diazotization of 4-nitroaniline followed by coupling with an appropriate aromatic amine.
Introduction of the pentafluorocyclohexadienyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where the nitrophenyl diazenyl intermediate reacts with a pentafluorocyclohexadienyl halide.
Esterification: The final step involves the esterification of the resulting compound with 4-oxobutanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl diazenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl diazenyl group can yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: Can be used as a probe to study biological processes involving nitrophenyl diazenyl groups.
Industry
Dyes and Pigments: The compound’s structure suggests potential use in the development of new dyes and pigments with specific color properties.
Catalysts: May serve as a ligand in the development of new catalytic systems.
Wirkmechanismus
The mechanism of action of 4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate involves its interaction with molecular targets through its nitrophenyl diazenyl and pentafluorocyclohexadienyl groups. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects or other biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate: Similar in structure but with variations in the substituents on the aromatic rings.
4-({1-[2-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate: Similar but with a methyl group instead of an ethyl group.
Uniqueness
The unique combination of the nitrophenyl diazenyl group, pentafluorocyclohexadienyl moiety, and oxobutanoate ester in this compound imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
185756-46-1 |
|---|---|
Molekularformel |
C26H22F5N4O6- |
Molekulargewicht |
581.5 g/mol |
IUPAC-Name |
4-[1-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl]oxy-4-oxobutanoate |
InChI |
InChI=1S/C26H23F5N4O6/c1-2-34(17-7-3-15(4-8-17)32-33-16-5-9-18(10-6-16)35(39)40)14-13-26(41-20(38)12-11-19(36)37)24(30)22(28)21(27)23(29)25(26)31/h3-10,24H,2,11-14H2,1H3,(H,36,37)/p-1 |
InChI-Schlüssel |
QANFTCKCQHCCDY-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CCC1(C(C(=C(C(=C1F)F)F)F)F)OC(=O)CCC(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)



![11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B14249537.png)
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)

![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)



